

Understanding Safety-Catch Linkers

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Compound Focus: Fmoc-Dbz(o-Alloc)-OH

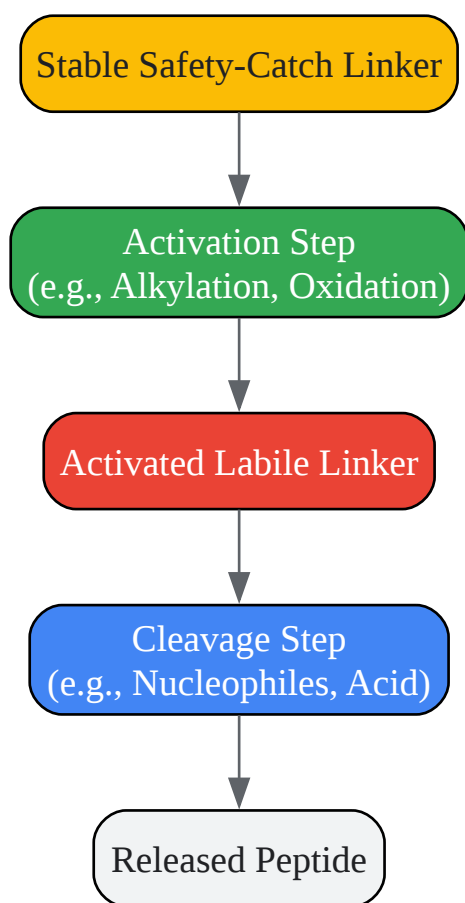
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In Solid-Phase Peptide Synthesis (SPPS), a linker is the molecule that connects the growing peptide chain to the solid support. A **safety-catch linker** is designed to be completely stable during all the steps of peptide assembly and is only cleaved after a specific chemical modification "activates" it, making it labile under mild conditions [1] [2]. This principle prevents premature cleavage and offers greater control over the final product.

The diagram below illustrates this general two-step process.



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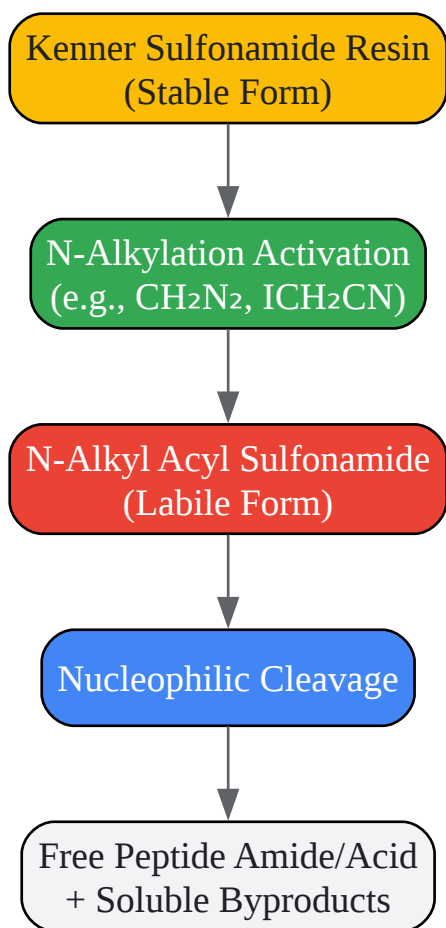
Kenner Sulfonamide Safety-Catch Linker

The **Kenner sulfonamide linker** was the first to demonstrate the safety-catch principle and remains a significant example [1] [3] [4].

Chemistry and Mechanism

The core structure is an acyl sulfonamide. Before activation, the acidic proton on the nitrogen makes the linker highly stable against strong acids, bases, and nucleophiles. Activation is achieved through **N-alkylation**, which transforms the stable sulfonamide into a labile N-alkyl acyl sulfonamide susceptible to cleavage by nucleophiles [1] [2].

The workflow and chemical transformation of the Kenner linker are detailed below.



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Experimental Data and Protocols

The table below summarizes the key characteristics and common experimental conditions for the Kenner linker and its improved version, the Ellman linker [1] [2] [4].

Feature	Kenner Sulfonamide Linker	Ellman Sulfonamide Linker (Improvement)
Activation Method	N-methylation with diazomethane (CH ₂ N ₂) in Et ₂ O/acetone [1].	N-alkylation with iodoacetonitrile (ICH ₂ CN) [2].

Feature	Kenner Sulfonamide Linker	Ellman Sulfonamide Linker (Improvement)
Cleavage Conditions	Nucleophiles: 0.5 M NaOH, 0.5 M NH ₃ /dioxane, methanolic hydrazine [1].	Nucleophiles: Various amines, including sterically hindered and non-basic amines [2].
Cleavage Products	Peptide carboxylic acids, amides, hydrazides, or thioesters [1].	Diverse amide products at the C-terminus [2].
Compatibility	Boc and Fmoc chemistry [1].	Boc and Fmoc chemistry; compatible with peptide coupling reagents and Suzuki reactions [2].
Key Limitations	Low reactivity after activation, leading to poor yields with less nucleophilic amines [1] [2].	Incomplete alkylation can be a limitation [2].

Key Application: Synthesis of Cyclic Peptides The Kenner linker is particularly useful for synthesizing head-to-tail cyclic peptides via a "cleavage by cyclization" approach [5].

- **Peptide Assembly:** A linear peptide is synthesized on the sulfonamide resin with a protected N-terminus.
- **Activation:** The sulfonamide linker is activated via N-alkylation.
- **Cyclization/Cleavage:** The N-terminal protecting group is removed, and the free N-terminus attacks the activated C-terminus still attached to the resin, resulting in simultaneous cyclization and release of the pure cyclic peptide [5].

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References

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